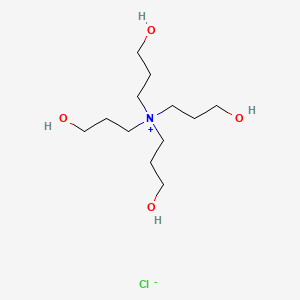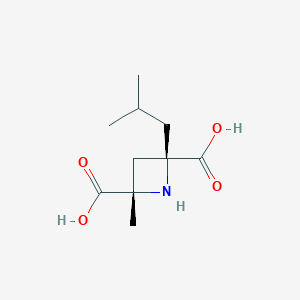
2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2S,4R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2S,4R)- is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a four-membered azetidine ring, which is known for its strained structure and unique reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2S,4R)- typically involves the cyclization of suitable precursors under controlled conditions. Common synthetic routes may include:
Cyclization of amino acids: Using amino acids as starting materials, cyclization can be achieved through intramolecular reactions.
Use of azetidine precursors: Precursor molecules containing azetidine rings can be modified to introduce the desired substituents.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production. This includes:
Catalytic processes: Utilizing catalysts to improve yield and selectivity.
Green chemistry approaches: Implementing environmentally friendly methods to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2S,4R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2S,4R)- involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Participating in metabolic pathways: Influencing cellular processes.
類似化合物との比較
Similar Compounds
Azetidine-2-carboxylic acid: A simpler azetidine derivative with similar structural features.
Proline: A naturally occurring amino acid with a similar cyclic structure.
Pyrrolidine derivatives: Compounds with a five-membered ring structure, offering a comparison in terms of ring strain and reactivity.
Uniqueness
2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2S,4R)- is unique due to its specific substituents and chiral centers, which confer distinct chemical and biological properties.
特性
CAS番号 |
673477-39-9 |
|---|---|
分子式 |
C10H17NO4 |
分子量 |
215.25 g/mol |
IUPAC名 |
(2S,4R)-2-methyl-4-(2-methylpropyl)azetidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-6(2)4-10(8(14)15)5-9(3,11-10)7(12)13/h6,11H,4-5H2,1-3H3,(H,12,13)(H,14,15)/t9-,10+/m0/s1 |
InChIキー |
DTLNBWQUOUXKIO-VHSXEESVSA-N |
異性体SMILES |
CC(C)C[C@@]1(C[C@@](N1)(C)C(=O)O)C(=O)O |
正規SMILES |
CC(C)CC1(CC(N1)(C)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14207006.png)
![1-{2-[(4-Methoxyphenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14207011.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline](/img/structure/B14207012.png)
![Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-](/img/structure/B14207026.png)
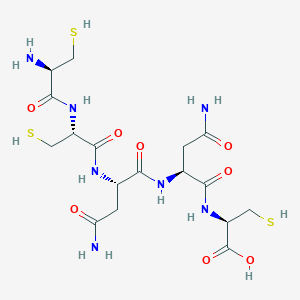
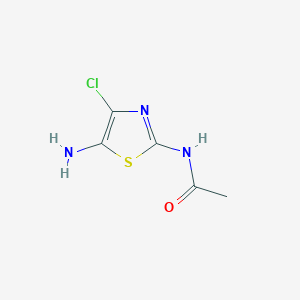

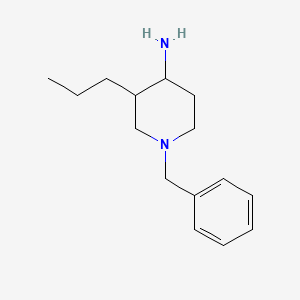

![4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide](/img/structure/B14207058.png)


![Phenol, 4-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14207068.png)
